molecular formula C16H16N2O2 B352225 2-(2-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide CAS No. 92966-12-6

2-(2-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B352225
CAS No.: 92966-12-6
M. Wt: 268.31g/mol
InChI Key: SJNMOPWIYRPCQU-GZTJUZNOSA-N
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Description

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound with a complex structure that includes both phenoxy and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetohydrazide with benzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)acetohydrazide: This compound is structurally similar but lacks the phenylmethylidene group.

    4-Chloro-2-methylphenoxyacetic acid: Another related compound with herbicidal properties.

Uniqueness

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-7-5-6-10-15(13)20-12-16(19)18-17-11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNMOPWIYRPCQU-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92966-12-6
Record name N'-BENZYLIDENE-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE
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